

synthesis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

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An In-Depth Technical Guide to the Synthesis of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**

Introduction

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable synthetic intermediate, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the strategic placement of the boronic acid moiety, which allows for the introduction of a substituted aryl group in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the principles of regioselectivity and practical experimental considerations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the key disconnection is the carbon-boron bond. This leads to a phenyl anion equivalent that can be reacted with a boron electrophile. The starting material would be a readily available substituted benzene derivative. Given the substitution pattern, methyl 3-methoxybenzoate is an ideal and commercially available starting material.

Synthetic Strategy I: Directed Ortho-Metalation (DoM)

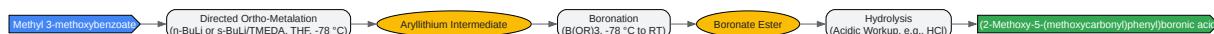
The most direct and regioselective approach to the synthesis of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** is through Directed Ortho-Metalation (DoM). This powerful technique utilizes a functional group on an aromatic ring to direct an organolithium base to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate.

Mechanistic Principles

In the case of methyl 3-methoxybenzoate, both the methoxy and the methoxycarbonyl groups can act as Directed Metalation Groups (DMGs). However, the methoxy group is a significantly stronger DMG than the ester group.^{[1][2]} The lone pair of electrons on the oxygen atom of the methoxy group coordinates to the lithium cation of the organolithium base (e.g., n-butyllithium or sec-butyllithium), delivering the base to the C2 position for deprotonation.^{[1][3]} The resulting aryllithium species is then trapped with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate, to form a boronate ester.^{[4][5]} Subsequent acidic hydrolysis yields the desired boronic acid.

The regioselectivity is a critical aspect of this synthesis. The methoxy group directs lithiation to the C2 position, while the methoxycarbonyl group would direct to the C4 and C6 positions. Due to the superior directing ability of the methoxy group, the formation of the desired 2-lithiated intermediate is highly favored. The use of a strong, non-nucleophilic base at low temperatures is crucial to prevent side reactions, such as nucleophilic attack at the ester carbonyl.

Workflow Visualization



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